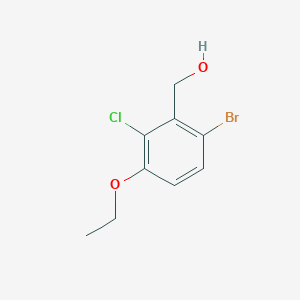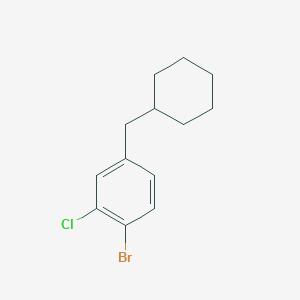
4,6-Dibromo-2-chloro-3-fluorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dibromo-2-chloro-3-fluorophenol is a chemical compound with the molecular formula C6H2Br2ClFO. It has a molecular weight of 304.34 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.Physical And Chemical Properties Analysis
This compound is a solid substance . Its average mass is 304.339 Da and its monoisotopic mass is 301.814484 Da .Wirkmechanismus
The mechanism of action of 4,6-Dibromo-2-chloro-3-fluorophenol is not yet fully understood. It is believed that this compound may interact with proteins and other molecules in the cell, altering their structure and function. It is also believed that this compound may interact with enzymes, modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have found that this compound may have anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to inhibit the growth of certain cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4,6-Dibromo-2-chloro-3-fluorophenol in laboratory experiments include its low cost, its availability, and its ability to be used as a reagent in a variety of reactions. The main limitation of using this compound in laboratory experiments is its toxicity. This compound should be handled with care and all safety precautions should be followed when working with this compound.
Zukünftige Richtungen
For research on 4,6-Dibromo-2-chloro-3-fluorophenol include further investigation of its biochemical and physiological effects, its mechanism of action, and its potential therapeutic applications. Additionally, further research is needed to explore the potential toxicity of this compound and to develop safer methods for its use in laboratory experiments. Other potential future directions include the development of new methods for the synthesis of this compound, the development of new applications for this compound, and the exploration of its potential uses in drug development.
Synthesemethoden
4,6-Dibromo-2-chloro-3-fluorophenol can be synthesized by reacting chlorotoluene with bromine in the presence of a catalyst, such as a base, an acid, or a Lewis acid. The reaction proceeds via a radical mechanism and yields a mixture of this compound and other brominated products. The reaction can be optimized by varying the reaction conditions, such as temperature, reaction time, and catalyst type.
Wissenschaftliche Forschungsanwendungen
4,6-Dibromo-2-chloro-3-fluorophenol has been studied for its potential applications in biochemistry and physiology. It has been used as a reagent in the synthesis of other halogenated compounds, such as brominated polymers and brominated lipids. It has been used as a reactant in the synthesis of compounds with potential therapeutic applications, such as anti-inflammatory agents and antifungal agents.
Safety and Hazards
When handling 4,6-Dibromo-2-chloro-3-fluorophenol, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray. It should be used only outdoors or in a well-ventilated area. Eating, drinking, or smoking while using this product should be avoided. After handling, hands should be washed thoroughly. Protective gloves and eye/face protection should be worn .
Eigenschaften
IUPAC Name |
4,6-dibromo-2-chloro-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2ClFO/c7-2-1-3(8)6(11)4(9)5(2)10/h1,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTPWXDTSLPSBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[S(R)]-N-[(1S)-1-[3',5'-bis(1,1-dimethylethyl)-4'-methoxy[1,1'-biphenyl]-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290528.png)










